molecular formula C12H6F6N2 B13133444 3,3'-Bis(trifluoromethyl)-2,2'-bipyridine

3,3'-Bis(trifluoromethyl)-2,2'-bipyridine

Cat. No.: B13133444
M. Wt: 292.18 g/mol
InChI Key: RELBSBDJUQASJK-UHFFFAOYSA-N
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Description

3,3’-Bis(trifluoromethyl)-2,2’-bipyridine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Bis(trifluoromethyl)-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of 3,3’-Bis(trifluoromethyl)-2,2’-bipyridine may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3’-Bis(trifluoromethyl)-2,2’-bipyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-Bis(trifluoromethyl)-2,2’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Bis(trifluoromethyl)-2,2’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Bis(trifluoromethyl)-2,2’-bipyridine is unique due to its bipyridine structure combined with trifluoromethyl groups, which confer distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for forming metal complexes, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H6F6N2

Molecular Weight

292.18 g/mol

IUPAC Name

3-(trifluoromethyl)-2-[3-(trifluoromethyl)pyridin-2-yl]pyridine

InChI

InChI=1S/C12H6F6N2/c13-11(14,15)7-3-1-5-19-9(7)10-8(12(16,17)18)4-2-6-20-10/h1-6H

InChI Key

RELBSBDJUQASJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC=N2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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